molecular formula C16H15N5OS B2580299 N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea CAS No. 131945-11-4

N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea

Cat. No.: B2580299
CAS No.: 131945-11-4
M. Wt: 325.39
InChI Key: ZASYAMGRYVNWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea is a synthetic thiourea derivative designed for research applications in medicinal chemistry and drug discovery. This compound features a benzoyl group at the N-position and a 4,6-dimethyl-substituted pyrazolo[3,4-b]pyridine moiety at the N'-position. The pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, frequently associated with kinase inhibition and demonstrated anticancer activity . The thiourea (-NH-CS-NH-) linker is a critical structural feature that facilitates hydrogen bonding, enabling potential interactions with biological targets such as kinase enzymes . This compound is primarily investigated for its potential as a protein kinase inhibitor. Researchers value it as a building block for developing novel therapeutic agents, particularly in oncology research, where analogous pyrazolo[3,4-b]pyridine derivatives have shown promising antiproliferative effects by inducing apoptosis and disrupting cell cycle progression . Furthermore, based on studies of highly similar benzoylthiourea derivatives, this compound may also exhibit significant antimicrobial and antifungal properties . These properties are attributed to the ability of such compounds to bind to enzymatic targets like DNA gyrase B in bacteria, and their activity can be enhanced by specific substituents on the aromatic rings . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly by modifying the benzoyl substituents or the alkyl groups on the heterocyclic core to probe steric effects and optimize binding affinity and potency . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use.

Properties

IUPAC Name

N-[(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5OS/c1-9-8-10(2)17-13-12(9)14(21-20-13)18-16(23)19-15(22)11-6-4-3-5-7-11/h3-8H,1-2H3,(H3,17,18,19,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASYAMGRYVNWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=NN2)NC(=S)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701329573
Record name N-[(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820083
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

131945-11-4
Record name N-[(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)carbamothioyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701329573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzoyl-N’-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Cyclocondensation Reactions

The thiourea moiety facilitates cyclocondensation with α,β-unsaturated carbonyl compounds or nitrilimines to form fused heterocycles. For example:

  • Reaction with nitrilimines (e.g., nitrilimine 83 ) leads to regioselective 1,3-dipolar cycloaddition at the exocyclic double bond, forming spiro intermediates that rearrange into pyrazolylbenzimidazole derivatives (e.g., 86 ) .

  • Malononitrile and cyanoacetone react with the thiourea group to yield pyrazolo[3,4-b]pyridine derivatives (e.g., 15 ) through Michael addition, followed by cyclization under reflux conditions .

Table 1: Cyclocondensation reactions and products

ReagentConditionsProduct ClassReference
Nitrilimine 83 Microwave irradiationPyrazolylbenzimidazole 86
MalononitrileReflux in ethanolPyrazolo[3,4-b]pyridine 15

Reactions with Hydrazine Derivatives

The compound undergoes hydrazinolysis to form hydrazino intermediates, which further react to generate polycyclic systems:

  • Treatment with hydrazine hydrate replaces the methylthio group (-SMe) with hydrazine, yielding 8 .

  • Subsequent heterocyclization of 8 with benzoyl chloride or sodium pyruvate produces pyrazolo[5,4,3-kl]pyrimido[4,3-d]pyrimidines (e.g., 9 , 10 ) .

Key Pathway:

  • 3 + Hydrazine hydrate → 8

  • 8 + Benzoyl chloride → Pyrimido-pyrimidine 9 .

Nucleophilic Substitution and Ring Expansion

The thiourea group participates in nucleophilic substitution reactions:

  • Reaction with benzoyl chloride under acidic conditions replaces the thiourea sulfur, forming pyrazolo[5,4,3-kl]pyrimido[4,3-d]pyrimidine 6 .

  • Acetic anhydride acetylates the thiourea nitrogen, generating methylthio-pyrazolo[3,4-d]pyrimidine 7 .

Table 2: Substitution reactions and outcomes

ReagentProduct StructureReaction TypeReference
Benzoyl chloridePyrimido-pyrimidine 6 Nucleophilic acyl substitution
Acetic anhydrideAcetylated pyrimidine 7 Acetylation

Biological Activity Correlations

While the query focuses on chemical reactivity, it is noteworthy that derivatives of this compound exhibit:

  • Antimicrobial activity : Pyrazolo[3,4-b]pyridines with thiourea substituents show efficacy against bacterial and fungal strains .

  • Anticancer potential : Structural analogs inhibit tyrosine kinases and demonstrate antiproliferative effects .

Structural and Spectroscopic Insights

  • IR spectroscopy : Key bands include ν(NH) at ~3324 cm⁻¹ and ν(C=N) at ~1602 cm⁻¹ .

  • ¹H NMR : Aromatic protons resonate at δ 7.02–8.05 ppm, while methyl groups appear as singlets near δ 2.5 ppm .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea typically involves the reaction of benzoyl isothiocyanate with 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) : Used to confirm the structure.
  • Mass Spectrometry (MS) : To determine molecular weight and purity.
  • Infrared Spectroscopy (IR) : To identify functional groups present in the compound.

Antimicrobial Activity

Research indicates that thiourea derivatives exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that various thiourea derivatives showed promising inhibitory activity against Staphylococcus aureus and Escherichia coli .
  • In vitro assays revealed that compounds similar to this compound possess effective antibacterial and antifungal activities .

Antioxidant Potential

Thiourea derivatives have also been evaluated for their antioxidant capabilities. The total antioxidant capacity (TAC) was assessed using methods like DPPH radical scavenging assays. Compounds structurally related to this compound demonstrated significant antioxidant activity .

Anti-inflammatory Effects

Recent studies suggest that some pyrazolo[3,4-b]pyridine derivatives exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This positions this compound as a potential candidate for treating inflammatory diseases .

Study 1: Antimicrobial Efficacy

In a comparative study of various thiourea derivatives, this compound was found to exhibit lower Minimum Inhibitory Concentration (MIC) values against Pseudomonas aeruginosa, indicating its potential as an effective antimicrobial agent .

Study 2: Antioxidant Activity Assessment

A recent investigation into the antioxidant properties of thiourea derivatives highlighted that this compound showed a notable ability to scavenge free radicals in vitro. This suggests its utility in formulations aimed at reducing oxidative stress .

Mechanism of Action

Comparison with Similar Compounds

Thiourea Derivatives with Aromatic Substitutions

N-benzoyl-N'-phenylthiourea (BFTU)

  • Structure : Features a phenyl group instead of the pyrazolopyridine moiety.
  • Activity : Demonstrates moderate EGFR inhibition due to the planar phenyl ring, which engages in π-π stacking with receptor residues .
  • Synthesis : Prepared via acylation of N-phenylthiourea with benzoyl chloride, yielding a single-step product .

Chloro-Substituted BFTU Derivatives (e.g., 2-Cl-BFTU, 3-Cl-BFTU)

  • Structure : Chlorine atoms at ortho, meta, or para positions on the phenyl ring.
  • Activity : 3-Cl-BFTU shows enhanced EGFR inhibition compared to BFTU, attributed to electron-withdrawing effects stabilizing receptor-ligand interactions .
  • Comparison : The pyrazolopyridine core in the target compound may mimic the electronic effects of chlorine substituents while offering superior steric complementarity .

Pyrazolopyridine-Based Derivatives

N-(4,6-Dimethyl-1H-pyrazolopyridin-3-yl)benzamide (7b)

  • Structure : Replaces the thiourea group with a benzamide (-CONH-) linker.
  • Synthesis: Prepared via benzoylation of 3-amino-pyrazolopyridine using benzoyl chloride .
  • Key Difference : The thiourea group in the target compound provides a more flexible and acidic -NH-CS-NH- motif, which may enhance binding to cysteine or serine residues in enzymes .

1-(4,6-Dimethyl-1H-pyrazolopyridin-3-yl)-3-phenylurea (6a)

  • Structure : Contains a urea (-NH-CONH-) linker instead of thiourea.
  • Activity : Shows lower EGFR inhibition compared to thiourea analogs, likely due to reduced hydrogen-bond acidity .
  • Comparison: Thiourea’s sulfur atom increases electron-withdrawing effects and acidity (pKa ~2–4), improving interactions with basic amino acids in target proteins .

Heterocyclic Thiourea Derivatives

Pyrazolopyridine Sulphonamide Derivatives

  • Structure : Features a sulfonamide (-SO₂NH₂) group attached to the pyrazolopyridine core.
  • Activity : Demonstrates antimicrobial activity against Gram-positive bacteria .

3-Aminopyrazole and Diazepine Derivatives

  • Structure : Derived from pyrazolopyridine via cyclization with hydrazine or thiourea .
  • Activity : Varied biological activities, including anticonvulsant and antimicrobial effects.
  • Comparison : The target compound’s thiourea group provides a distinct pharmacophore for kinase inhibition compared to fused diazepine or pyrimidine systems .

Data Table: Key Properties of Selected Compounds

Compound Name Core Structure Functional Group Key Biological Activity Synthesis Method
N-benzoyl-N'-(4,6-dimethyl-pyrazolopyridin-3-yl)thiourea Pyrazolopyridine Thiourea EGFR inhibition (hypothesized) Coupling of benzoyl isothiocyanate with pyrazolopyridine amine
BFTU Phenyl Thiourea Moderate EGFR inhibition Acylation of N-phenylthiourea
3-Cl-BFTU Chlorophenyl Thiourea Enhanced EGFR inhibition Chlorination of BFTU
Compound 6a (Urea derivative) Pyrazolopyridine Urea Moderate antimicrobial Reaction with phenylisocyanate
Compound 7b (Benzamide) Pyrazolopyridine Benzamide Antioxidant, antimicrobial Benzoylation of pyrazolopyridine amine

Research Findings and Implications

  • Structural Advantages : The pyrazolopyridine-thiourea hybrid combines the electronic effects of the heterocycle with the hydrogen-bonding versatility of thiourea, making it a promising candidate for kinase-targeted therapies .
  • Synthetic Feasibility : The compound can be synthesized using established methods for pyrazolopyridine functionalization, such as coupling with benzoyl isothiocyanate under mild conditions .

Biological Activity

N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to present a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H15N5OS
  • Molecular Weight : 325.4 g/mol
  • Boiling Point : Information not available
  • Melting Point : Information not available

Synthesis and Structure

The compound this compound can be synthesized through various methods involving the reaction of benzoyl isothiocyanate with 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine derivatives. This reaction typically occurs under controlled conditions to yield the desired thiourea derivative.

Anticancer Properties

Recent studies have indicated that compounds related to the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer activities. For instance, this compound has shown promising results in inhibiting cancer cell proliferation.

  • Mechanism of Action :
    • The compound appears to act by modulating autophagy and inhibiting mTORC1 signaling pathways. This modulation can lead to increased apoptosis in cancer cells under metabolic stress conditions .
  • Case Studies :
    • In vitro studies demonstrated that this compound could reduce mTORC1 activity significantly, leading to enhanced autophagic flux and reduced cell viability in cancer cell lines such as MIA PaCa-2 .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activities. Compounds within the pyrazolo[3,4-b]pyridine class have shown potential in inhibiting key inflammatory mediators.

  • Inhibition of COX Enzymes :
    • Similar derivatives have been reported to inhibit cyclooxygenase (COX) enzymes effectively. The IC50 values for related compounds were found to be comparable to established anti-inflammatory drugs like celecoxib .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of thiourea derivatives:

CompoundStructureActivityIC50 (μM)
Compound APyrazolo[3,4-b]pyridineAnticancer0.5
Compound BBenzamide derivativeAnti-inflammatory0.04

Q & A

Basic Research Questions

What synthetic routes are effective for preparing N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea?

Methodological Answer:
The synthesis typically involves coupling a pyrazolo[3,4-b]pyridine precursor with a benzoyl thiourea derivative. For example:

Step 1: Synthesize 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine via cyclization of substituted hydrazines and ketones under acidic conditions .

Step 2: React the amine with benzoyl isothiocyanate (generated in situ from benzoyl chloride and ammonium thiocyanate in acetonitrile) to form the thiourea linkage .
Key Considerations:

  • Use anhydrous conditions to avoid hydrolysis of intermediates.
  • Monitor reaction progress via TLC or HPLC to ensure completion.

How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Look for characteristic signals:
  • Pyrazole protons: δ 6.5–7.5 ppm (aromatic region).
  • Thiourea NH protons: δ 10–12 ppm (broad singlets) .
    • ¹³C NMR: Confirm carbonyl (C=O, ~165–170 ppm) and thiocarbonyl (C=S, ~180 ppm) groups .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. Intramolecular hydrogen bonds (e.g., N–H···O/S) may distort bond lengths, requiring careful interpretation .

What solubility and stability challenges arise during experimental handling?

Methodological Answer:

  • Solubility:
    • Poor solubility in polar solvents (e.g., water) due to aromatic and thiourea moieties. Use DMSO or DMF for dissolution .
  • Stability:
    • Susceptible to hydrolysis in acidic/basic conditions. Store under inert atmosphere at –20°C.
    • Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

How can computational methods (e.g., docking, DFT) predict biological activity or reactivity?

Methodological Answer:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., soluble guanylate cyclase).
    • Prioritize pyrazolo-pyridine and benzoyl groups as key pharmacophores .
  • DFT Calculations:
    • Optimize geometry at B3LYP/6-31G(d) level to study intramolecular hydrogen bonding and electronic properties. Compare with experimental NMR/X-ray data .

How to resolve contradictions between spectroscopic data and crystallographic results?

Methodological Answer:

  • Case Example: Discrepancy in C=O bond length (longer in X-ray due to hydrogen bonding vs. shorter in IR/NMR).
    • Solution: Perform Hirshfeld surface analysis to quantify intermolecular interactions.
    • Validation: Correlate DFT-calculated bond lengths with crystallographic data using Mercury software .

What strategies optimize the compound’s bioactivity through structural modifications?

Methodological Answer:

  • SAR Studies:
    • Modify Pyrazole Ring: Introduce electron-withdrawing groups (e.g., F, Cl) to enhance electrophilicity .
    • Thiourea Linker: Replace benzoyl with heteroaromatic acyl groups (e.g., thiophene) to improve solubility .
  • Biological Testing:
    • Use in vitro assays (e.g., antioxidant DPPH assay, antiproliferative MTT assay) to compare derivatives .

How to design a crystallization protocol for high-purity single crystals?

Methodological Answer:

  • Solvent Screening: Test mixtures of ethyl acetate/acetone (1:1) or methanol/dichloromethane.
  • Slow Evaporation: Maintain room temperature for 1–2 weeks. Monitor crystal growth under polarized light .
  • Validate Purity: Use SC-XRD (SHELX refinement) and compare unit cell parameters with literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.